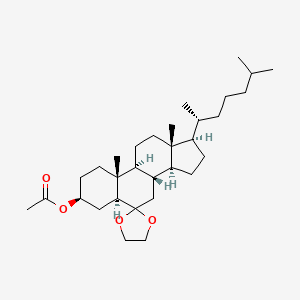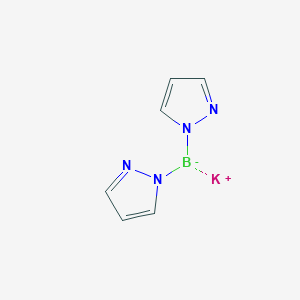
Potassium Bis(1-pyrazolyl)borohydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Bis(1-pyrazolyl)borohydride, also known as Potassium Dihydrobis(1-pyrazolyl)borate, is a chemical compound with the molecular formula C6H6BKN4 . It has a molecular weight of 186.07 g/mol . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of Potassium Bis(1-pyrazolyl)borohydride consists of a boron atom bonded to two pyrazolyl groups and a potassium ion . The compound’s InChI Key is KIXPNQZZOUCWGN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Potassium Bis(1-pyrazolyl)borohydride is a solid at 20°C . It has a melting point range of 165.0 to 169.0°C . The compound is slightly soluble in water .Scientific Research Applications
Catalysis Applications
Potassium Bis(1-pyrazolyl)borohydride (KPBH) is known for its role in catalysis due to its complex structure that allows for regioselectivity. This means it can selectively react with certain regions of a molecule, which is crucial in creating specific products without unwanted byproducts. The boron atom bonded to the nitrogen atom in KPBH can be placed farther from encumbering groups, providing good control of the potential catalytic pocket. This makes KPBH valuable for synthesizing hindered pyrazoles, which are important in creating various pharmaceuticals and agrochemicals .
Hydrogen Storage Applications
KPBH’s complex structure also makes it suitable for hydrogen storage applications. While specific details on how KPBH is used in hydrogen storage are not readily available, its ability to form stable complexes with hydrogen suggests its potential use in storing hydrogen in a safe and efficient manner. This could be particularly useful in the development of clean energy technologies where hydrogen plays a key role as a fuel source .
Metal-Organic Framework Synthesis Applications
In the field of metal-organic frameworks (MOFs), KPBH can be utilized due to its ability to act as a ligand, bonding with metals to form complex structures. MOFs have a wide range of applications, including gas storage, separation, and catalysis. The unique properties of KPBH may allow for the synthesis of MOFs with specific characteristics tailored for these applications .
Safety and Hazards
Potassium Bis(1-pyrazolyl)borohydride is classified as a hazardous substance. It can cause skin irritation (H315) and serious eye irritation (H319). When in contact with water, it releases flammable gas (H261) . If eye irritation persists, it is advised to get medical advice or attention (P337 + P313). The compound should be stored in a dry place and in a closed container (P402 + P404) .
Mechanism of Action
Target of Action
Potassium Bis(1-pyrazolyl)borohydride is a versatile chemical compound used in scientific research . It exhibits high perplexity and burstiness due to its complex structure, enabling diverse applications like catalysis, hydrogen storage, and metal-organic framework synthesis . The primary targets of this compound are the molecules or structures in these applications that require reduction or hydrogenation reactions.
Mode of Action
The compound acts as a reducing agent in various chemical reactions . It provides hydride ions (H-) for reduction reactions, which can reduce a variety of functional groups, including carbonyls and imines . The pyrazolylborate ligand in the compound can also coordinate to metal ions, forming complexes that can be used in catalysis .
Biochemical Pathways
The exact biochemical pathways affected by Potassium Bis(1-pyrazolyl)borohydride depend on the specific reaction it is used in. In general, it can influence pathways where reduction reactions are key steps. For instance, in the synthesis of certain pharmaceuticals, it can help convert carbonyl groups to alcohols, affecting the overall pathway of drug synthesis .
Result of Action
The result of the action of Potassium Bis(1-pyrazolyl)borohydride is the reduction of specific functional groups in the target molecules, leading to the formation of new compounds . In the context of catalysis, it can form complexes with metal ions, which can then catalyze various reactions .
Action Environment
The action of Potassium Bis(1-pyrazolyl)borohydride can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture to maintain its stability and reactivity . The reaction conditions, such as temperature and solvent, can also affect its efficacy as a reducing agent .
properties
InChI |
InChI=1S/C6H6BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXPNQZZOUCWGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CC=N1)N2C=CC=N2.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BKN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635728 |
Source


|
| Record name | Potassium dihydridodi(1H-pyrazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium Bis(1-pyrazolyl)borohydride | |
CAS RN |
18583-59-0 |
Source


|
| Record name | Potassium dihydridodi(1H-pyrazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Bis(1-pyrazolyl)borohydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)
![TMS(-3)[TMS(-4)][TMS(-6)]GlcNAc(a)-O-Me](/img/structure/B579748.png)

![1-[2-(Ethylpropylamino)ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B579750.png)


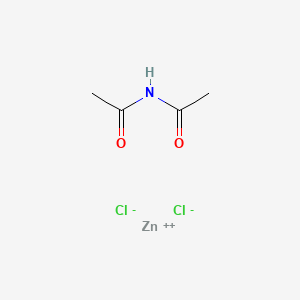
![(2R,4R)-4-butyl-1-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]pyrrolidine-2-carboxamide](/img/structure/B579754.png)
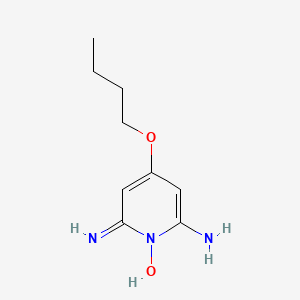
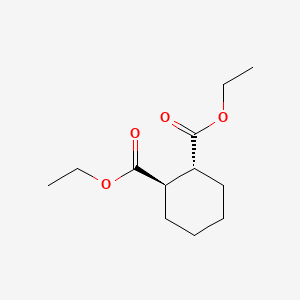
![6H-[1,3]Thiazolo[5,4-E]indazole](/img/structure/B579760.png)
